

Application Notes and Protocols for the Determination of Radium-228 in Water

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Radium-228	
Cat. No.:	B1237267	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the determination of **Radium-228** (²²⁸Ra) in water samples. The methods described are based on established and validated analytical procedures, designed to provide accurate and reliable quantification of this radionuclide. The content is structured to be a practical resource for laboratory professionals.

Introduction

Radium-228 is a naturally occurring radionuclide in the Thorium-232 decay series. As a beta emitter with a half-life of 5.75 years, its presence in drinking water is a public health concern due to its potential to cause bone cancer. Regulatory bodies, such as the U.S. Environmental Protection Agency (EPA), have established maximum contaminant levels (MCLs) for combined radium-226 and **radium-228** in drinking water, typically at 5 pCi/L.[1] Accurate and sensitive analytical methods are therefore essential for monitoring and ensuring the safety of water resources.

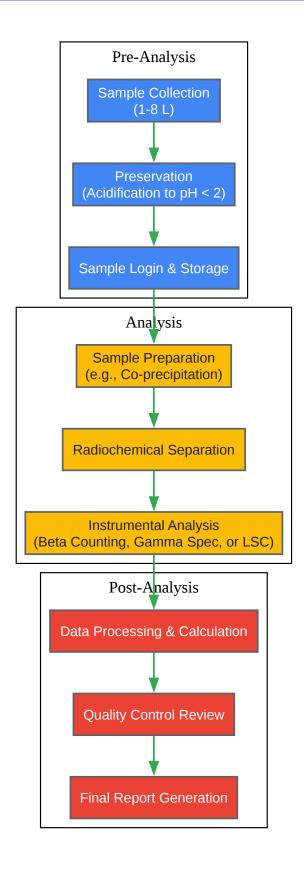
This application note details three primary methods for the determination of ²²⁸Ra in water:

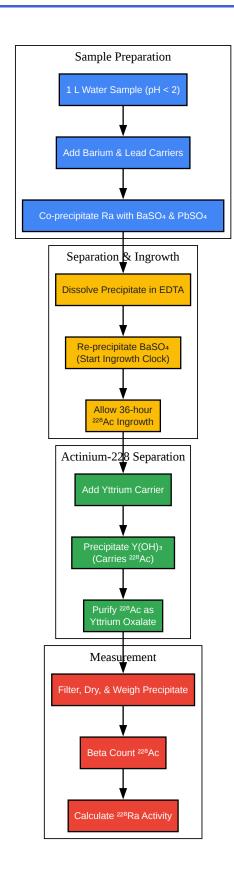
- EPA Method 904.0: A radiochemical method involving the separation and beta counting of the ²²⁸Ra progeny, Actinium-228 (²²⁸Ac).
- Gamma-Ray Spectrometry: A direct measurement technique that identifies and quantifies ²²⁸Ra through the gamma emissions of its daughter, ²²⁸Ac.

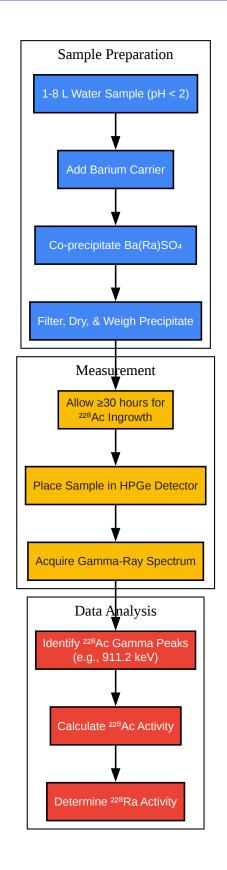
• Liquid Scintillation Counting (LSC): A rapid screening and quantification method that utilizes alpha/beta discrimination to measure ²²⁸Ra.

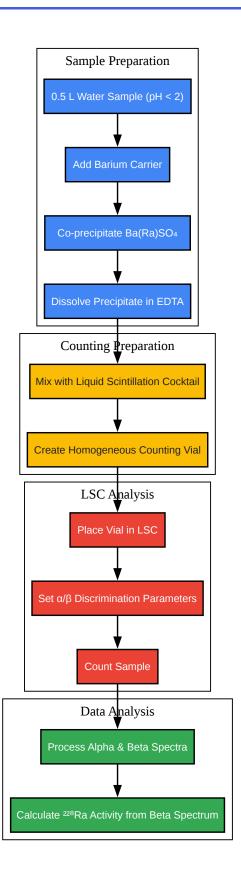
Comparative Summary of Analytical Methods

The selection of an appropriate analytical method for ²²⁸Ra determination depends on various factors, including required sensitivity, sample throughput, available instrumentation, and regulatory requirements. The following table summarizes the key quantitative performance characteristics of the three methods detailed in this document.


Parameter	EPA Method 904.0 (Beta Counting)	Gamma-Ray Spectrometry	Liquid Scintillation Counting (LSC)
Principle	Indirect measurement of ²²⁸ Ra via beta decay of its progeny, ²²⁸ Ac.[1]	Direct measurement of gamma rays emitted by ²²⁸ Ac in secular equilibrium with ²²⁸ Ra.[1][2]	Measurement of beta particles from ²²⁸ Ra and its progeny using a liquid scintillator with α/β discrimination.[3]
Typical Sample Volume	1 to 4 Liters[1]	0.34 to 8 Liters[5][6]	0.5 Liters[3]
Required Detection Limit (EPA)	1 pCi/L[1]	1 pCi/L[5]	Not explicitly stated, but must meet regulatory requirements.
Achievable Detection Limit	~1 pCi/L[7]	5 - 33 mBq/L (0.14 - 0.90 pCi/L)[5]	0.06 Bq/L (1.6 pCi/L) [8]
Analysis Time	Several days (includes 36-hour ²²⁸ Ac ingrowth)[1]	1 to several hours for counting, plus sample preparation and potential ingrowth time.[5]	Rapid, suitable for emergency screening.
Key Advantages	Established, EPA- approved method with well-documented procedures.[1]	Simultaneous determination of multiple radionuclides (e.g., ²²⁶ Ra and ²²⁸ Ra); non- destructive.[2]	High sample throughput, relatively simple sample preparation.[3]
Key Limitations	Time-consuming due to ingrowth period; potential for chemical interferences.[1]	Requires specialized and expensive equipment; potential for spectral interferences.[2]	Quenching can affect accuracy; lower energy resolution compared to other methods.[3]


General Workflow for Radium-228 Determination in Water


The overall process for determining the concentration of ²²⁸Ra in water samples, regardless of the specific analytical technique, follows a general logical progression. This workflow ensures sample integrity, proper preparation, accurate measurement, and reliable data interpretation.



Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Validation of 226Ra and 228Ra Measurements in Water Samples Using Gamma Spectrometric Analysis [scirp.org]
- 2. www-pub.iaea.org [www-pub.iaea.org]
- 3. www-pub.iaea.org [www-pub.iaea.org]
- 4. bmuv.de [bmuv.de]
- 5. researchgate.net [researchgate.net]
- 6. rad-proceedings.org [rad-proceedings.org]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. Determination of (210)Pb and (226)Ra/(228)Ra in continental water using HIDEX 300SL LS-spectrometer with TDCR efficiency tracing and optimized α/β-discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for the Determination of Radium-228 in Water]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1237267#analytical-methods-for-radium-228determination-in-water]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com